![molecular formula C12H10N4O3S B2621505 (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide CAS No. 1632320-78-5](/img/structure/B2621505.png)
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is a chemical compound with potential applications in scientific research. This compound is also known as furan-2-ylmethylene-N'-nitroguanidine and is a derivative of guanidine.
Wirkmechanismus
The exact mechanism of action of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. The compound may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide has a cytotoxic effect on cancer cells. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide in lab experiments include its potential as a starting material for the synthesis of other compounds and its ability to inhibit the growth of cancer cells. However, the limitations include the need for specific conditions of temperature and pressure during synthesis and the lack of a full understanding of the compound's mechanism of action.
Zukünftige Richtungen
For the research on (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide include further studies on its mechanism of action and its potential as a drug candidate for the treatment of cancer. The compound could also be used in the development of new materials with potential applications in various fields, such as electronics and catalysis.
Synthesemethoden
The synthesis of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide involves the reaction of furan-2-ylmethylidene hydrazinecarbothioamide with nitrobenzene in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure to yield the desired product. The purity of the compound can be determined by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide has potential applications in scientific research as a starting material for the synthesis of other compounds. It can also be used as a reagent in organic synthesis to introduce the furan-2-ylmethylene group into other compounds. The compound has shown potential in the development of new drugs due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c13-12(20)15-14-7-10-5-6-11(19-10)8-1-3-9(4-2-8)16(17)18/h1-7H,(H3,13,15,20)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTASKRPWMAJOD-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


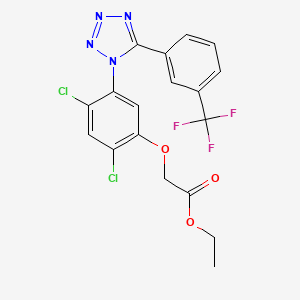
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)
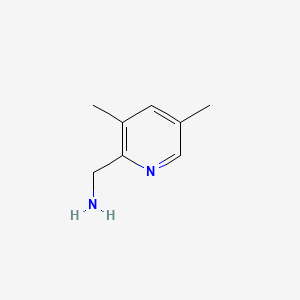

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2621433.png)
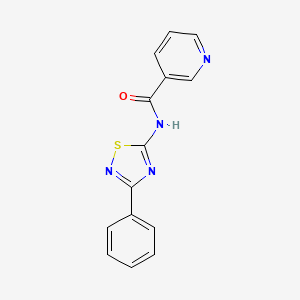
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2621436.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-tert-butylbenzoate](/img/structure/B2621438.png)
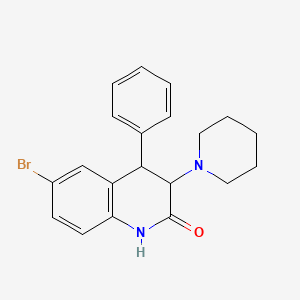
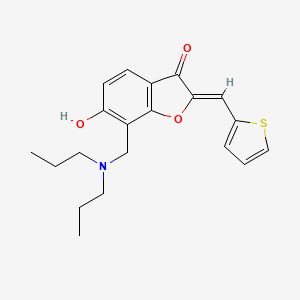
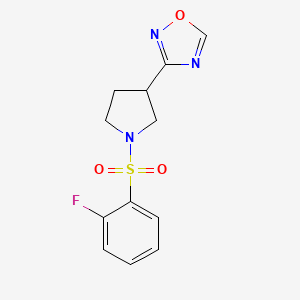
![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2621444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2621445.png)